Kinase‑Panel Selectivity: Only DAPK1 Hit Among 96 Apoptosis‑Relevant Kinases
In a ³³P‑radiolabeled kinase assay profiling 96 recombinant human kinases selected for their known involvement in apoptosis, DAPK1-IN-6d (tested at 10 µM) inhibited ≥50 % of only one kinase — DAPK1 — with a residual activity of 44.3 % [1]. By contrast, the widely used DAPK1 inhibitor TC‑DAPK6, while more potent against DAPK1 (IC₅₀ 69 nM), also inhibits DAPK3 (ZIPK) with an IC₅₀ of 225 nM (only 3.3‑fold selectivity) . HS38 inhibits DAPK1 with IC₅₀ 200 nM but also hits DAPK3 (Kd 280 nM) and PIM3 (IC₅₀ 200 nM) . Thus, DAPK1-IN-6d offers a distinct selectivity signature when DAPK3‑ or PIM3‑sparing activity is required.
| Evidence Dimension | Kinase selectivity (number of kinases inhibited ≥50 % at 10 µM in apoptosis‑focused panels) |
|---|---|
| Target Compound Data | 1 kinase inhibited (DAPK1 only) out of 96 tested at 10 µM |
| Comparator Or Baseline | TC‑DAPK6: inhibits DAPK1 (IC₅₀ 69 nM) and DAPK3 (IC₅₀ 225 nM) – 2 kinases; HS38: inhibits DAPK1 (IC₅₀ 200 nM), DAPK3 (Kd 280 nM), and PIM3 (IC₅₀ 200 nM) – ≥3 kinases |
| Quantified Difference | DAPK1-IN-6d hits 1 kinase vs ≥2 for comparators in targeted panels; DAPK3/PIM3 inhibition completely absent for DAPK1-IN-6d at 10 µM |
| Conditions | ³³P‑radiolabeled kinase assay, 10 µM ATP, single‑dose duplicate at 10 µM compound (DAPK1-IN-6d); TC‑DAPK6: 10 µM ATP, 48‑kinase panel; HS38: fluorescence‑linked chemoproteomic assay, Kd/IC₅₀ determinations |
Why This Matters
Researchers requiring clean DAPK1‑only target engagement without confounding DAPK3 or PIM3 activity should prefer DAPK1-IN-6d over TC‑DAPK6 or HS38.
- [1] Pineda de las Infantas MJ, Torres-Rusillo S, Unciti-Broceta JD, et al. Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors. Org Biomol Chem. 2015;13(18):5224-5234. doi:10.1039/c5ob00230c View Source
